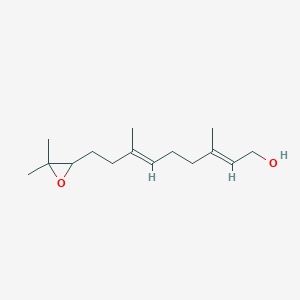![molecular formula C8H12OS2 B3065624 1,4-Dithiaspiro[4.5]decan-8-one CAS No. 54531-74-7](/img/structure/B3065624.png)
1,4-Dithiaspiro[4.5]decan-8-one
Overview
Description
1,4-Dithiaspiro[45]decan-8-one is a spirocyclic compound characterized by the presence of two sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decan-8-one can be synthesized through microbial reductions using strains of Saccharomyces cerevisiae. The process involves the reduction of prochiral ketones, such as 1,4-dithiaspiro[4.5]decan-6-one, -7-one, and -8-one, with high enantiofacial selectivity . The reaction conditions typically include the use of specific strains of yeast and controlled environmental parameters to achieve high yields and enantiomeric excess.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microbial reduction approach using Saccharomyces cerevisiae offers a scalable and environmentally friendly method for producing this compound. The use of biocatalysts in industrial settings can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Reduction: Microbial reductions using Saccharomyces cerevisiae.
Oxidation: Potential oxidation reactions involving the sulfur atoms within the spirocyclic structure.
Substitution: Possible substitution reactions at the sulfur atoms or other reactive sites within the molecule.
Common Reagents and Conditions
Reduction: Yeast strains (e.g., Saccharomyces cerevisiae), controlled temperature, and pH conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or other peroxides.
Substitution: Nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
Reduction: Formation of alcohols such as 1,4-dithiaspiro[4.5]decan-6-ol and -7-ol.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
1,4-Dithiaspiro[4.5]decan-8-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,4-dithiaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfur atoms within the molecule can participate in redox reactions, influencing the compound’s biological activity and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dithiaspiro[4.5]decan-6-one
- 1,4-Dithiaspiro[4.5]decan-7-one
- 1,5-Dithiaspiro[5.5]undecan-7-one
- 1,5-Dithiaspiro[5.5]undecan-8-one
- 1,5-Dithiaspiro[5.5]undecan-9-one
Uniqueness
1,4-Dithiaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the position of the sulfur atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound exhibits higher enantioselectivity in microbial reductions and potential for diverse chemical transformations .
Properties
IUPAC Name |
1,4-dithiaspiro[4.5]decan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQPJVENZHPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475202 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54531-74-7 | |
| Record name | 1,4-dithiaspiro[4.5]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,4-Dithiaspiro[4.5]decan-8-yl benzoate](/img/structure/B3065632.png)



